6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1935435-26-9
VCID: VC4216788
InChI: InChI=1S/C9H7ClN2O2/c1-12-6-4-11-8(10)2-5(6)7(13)3-9(12)14/h2-4,13H,1H3
SMILES: CN1C(=O)C=C(C2=CC(=NC=C21)Cl)O
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one

CAS No.: 1935435-26-9

Cat. No.: VC4216788

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62

* For research use only. Not for human or veterinary use.

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one - 1935435-26-9

Specification

CAS No. 1935435-26-9
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
IUPAC Name 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2-one
Standard InChI InChI=1S/C9H7ClN2O2/c1-12-6-4-11-8(10)2-5(6)7(13)3-9(12)14/h2-4,13H,1H3
Standard InChI Key GKRYFSMDCSGVIG-UHFFFAOYSA-N
SMILES CN1C(=O)C=C(C2=CC(=NC=C21)Cl)O

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Functional Groups

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one features a 1,7-naphthyridine backbone, a bicyclic system comprising two fused pyridine rings. Key substituents include:

  • A chlorine atom at the 6th position, enhancing electrophilic reactivity.

  • A hydroxyl group at the 4th position, enabling hydrogen bonding and acidity.

  • A methyl group at the 1st position, influencing steric and electronic properties.

  • A lactam moiety (2(1H)-one), contributing to planarity and hydrogen-bonding capacity .

The SMILES notation CN1C(=O)C=C(C2=CC(=NC=C21)Cl)O\text{CN1C(=O)C=C(C2=CC(=NC=C21)Cl)O} and InChIKey GKRYFSMDCSGVIG-UHFFFAOYSA-N\text{GKRYFSMDCSGVIG-UHFFFAOYSA-N} confirm its stereochemical uniqueness .

Physicochemical Predictions

Collision cross-section (CCS) values, critical for mass spectrometry applications, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]+211.02688139.3
[M+Na]+233.00882155.7
[M-H]-209.01232140.7

These data suggest moderate polarity, aligning with its mixed aromatic/polar functional group composition .

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis reports exist for 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one, analogous compounds are typically synthesized via:

  • Cyclocondensation: Reacting halogenated pyridine derivatives with hydroxylamine or amines under basic conditions .

  • Functional Group Interconversion: Introducing chlorine via electrophilic substitution or nucleophilic displacement on preformed naphthyridinones .

For example, methyl 4-chloro-3-(prop-1-ynyl)picolinate reacts with hydroxylamine in methanol/KOH to yield structurally related naphthyridinones . Adapting such methods could enable targeted synthesis of this compound.

Reactivity Profile

  • Electrophilic Aromatic Substitution: The chlorine atom directs incoming electrophiles to the 5th and 8th positions.

  • Lactam Ring Opening: Under strong acidic or basic conditions, the 2(1H)-one moiety may undergo hydrolysis to carboxylic acid derivatives.

  • Hydroxyl Group Acidity: The 4-hydroxy group (pKa810\text{p}K_a \approx 8-10) can participate in deprotonation reactions or act as a hydrogen bond donor .

Biomedical Applications and Hypothetical Mechanisms

Anticancer Activity

Structural analogues inhibit kinases (e.g., EGFR, VEGFR) and pro-survival pathways (e.g., PI3K/Akt). The hydroxyl group may chelate metal ions in catalytic sites, while the chlorine enhances target affinity through halogen bonding .

Comparative Analysis with Analogous Compounds

Compound NameStructural DifferencesFunctional Implications
6-Chloro-1,7-naphthyridin-2(1H)-oneLacks 4-hydroxy and 1-methyl groupsReduced hydrogen-bonding capacity
4-Hydroxy-1-methyl-1,7-naphthyridin-2(1H)-oneNo chlorine substituentLower electrophilic reactivity
4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-oneAltered substitution patternDistinct crystal packing and solubility

The 6-chloro-4-hydroxy-1-methyl derivative’s uniqueness lies in its balanced lipophilicity and polarity, optimizing membrane permeability and target engagement .

Crystallographic and Spectroscopic Insights

Crystalline Structure

Although crystallographic data for 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one are unavailable, related compounds exhibit:

  • Planar Backbones: Facilitating π-π stacking in solid-state structures.

  • Hydrogen-Bonded Dimers: Stabilized by O–H⋯O interactions between lactam and hydroxyl groups .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at 1680cm1\approx 1680 \, \text{cm}^{-1} (C=O stretch) and 3200cm1\approx 3200 \, \text{cm}^{-1} (O–H stretch).

  • NMR: Downfield shifts for H-3 (δ8.5ppm\delta \approx 8.5 \, \text{ppm}) and H-5 (δ7.9ppm\delta \approx 7.9 \, \text{ppm}) due to electron-withdrawing effects .

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